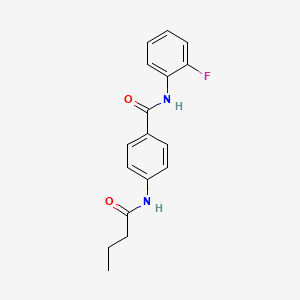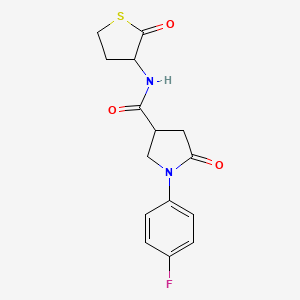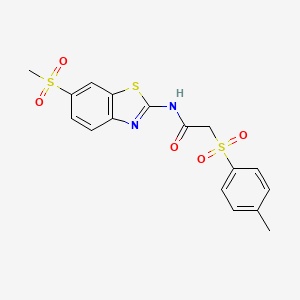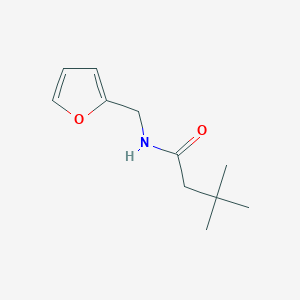
4-(butanoylamino)-N-(2-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoroaniline with butanoyl chloride to form the intermediate product, which is then reacted with benzoyl chloride to yield the final compound. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-BUTANAMIDO-N-(2-FLUOROPHENYL)BENZAMIDE can be compared with similar compounds such as:
4-CYANO-N-(2-FLUOROPHENYL)BENZAMIDE: This compound has a cyano group instead of a butanamido group, which may result in different chemical and biological properties.
2-FLUORO-N-(4-FLUOROPHENYL)BENZAMIDE: This compound has a different substitution pattern on the benzamide structure, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C17H17FN2O2 |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O2/c1-2-5-16(21)19-13-10-8-12(9-11-13)17(22)20-15-7-4-3-6-14(15)18/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
QWZQANGBKADEPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11169518.png)


![3-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169531.png)


![1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11169546.png)
![N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169549.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B11169553.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B11169557.png)
![4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11169559.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B11169565.png)
